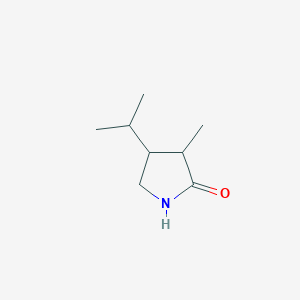

3-Methyl-4-(propan-2-yl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-propan-2-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-5(2)7-4-9-8(10)6(7)3/h5-7H,4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKHPPVHKXVSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CNC1=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3 Methyl 4 Propan 2 Yl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of one-dimensional and two-dimensional NMR spectra, the chemical environment of each proton and carbon atom can be mapped, and their connectivity can be established.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the number and type of protons and carbons in the molecule. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups.

The ¹H NMR spectrum of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one is expected to exhibit distinct signals for the protons on the pyrrolidinone ring, the methyl group at the 3-position, and the isopropyl group at the 4-position. The N-H proton of the lactam typically appears as a broad singlet.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbon (C=O) of the lactam is characteristically found at a significantly downfield chemical shift.

Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 7.5 - 8.5 | br s | N/A |

| H-3 | 2.3 - 2.6 | m | |

| H-4 | 2.1 - 2.4 | m | |

| H-5 | 3.2 - 3.6 | m | |

| 3-CH₃ | 1.1 - 1.3 | d | ~7 |

| CH(CH₃)₂ | 1.8 - 2.1 | m | |

| CH(CH₃)₂ | 0.9 - 1.1 | d | ~7 |

Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | 175 - 180 |

| C-3 | 40 - 45 |

| C-4 | 45 - 50 |

| C-5 | 48 - 53 |

| 3-CH₃ | 15 - 20 |

| CH(CH₃)₂ | 28 - 33 |

| CH(CH₃)₂ | 18 - 22 (diastereotopic) |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically between protons on adjacent carbon atoms. For this compound, COSY would show correlations between H-3 and H-4, H-4 and H-5, H-3 and its methyl protons, and within the isopropyl group. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). nih.gov It allows for the definitive assignment of which protons are attached to which carbons. For example, the proton signal at δ 1.1 - 1.3 would show a cross-peak with the carbon signal at δ 15 - 20, confirming the assignment of the 3-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J-coupling). sdsu.edu This is instrumental in connecting different fragments of the molecule. Key HMBC correlations would be expected from the 3-methyl protons to C-2 (carbonyl) and C-4, and from the isopropyl methine proton to C-3 and C-5.

Together, these 2D NMR techniques provide a comprehensive map of the molecular framework, confirming the constitution of this compound.

The five-membered pyrrolidinone ring is not planar and can adopt various "puckered" or "envelope" conformations. frontiersin.org These conformers can interconvert, and if the rate of interconversion is on the NMR timescale, it can lead to broadened signals.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, the dynamics of conformational exchange can be investigated. researchgate.net At lower temperatures, the interconversion between conformers may slow down sufficiently to allow for the observation of distinct signals for each conformer. rsc.org This can provide information on the relative populations and the energy barriers between different ring puckers.

Chemical Shift Perturbations (CSP): The chemical shifts of nuclei, particularly those on the flexible pyrrolidinone ring, are highly sensitive to their local environment. researchgate.netnih.gov Changes in solvent, or the introduction of a binding partner, can perturb the conformational equilibrium. bohrium.com Observing the resulting changes in chemical shifts can provide insights into the preferred conformation under different conditions and can be used to map interaction surfaces. researchgate.netresearchgate.net For this compound, the relative stereochemistry of the methyl and isopropyl groups (cis or trans) will significantly influence the conformational preferences of the ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa These two techniques are complementary, as some vibrations may be strong in IR and weak in Raman, and vice versa. illinois.edu

The pyrrolidinone ring, a cyclic amide or γ-lactam, has several characteristic vibrational modes.

C=O Stretch: The most prominent band in the IR spectrum of a lactam is the carbonyl (C=O) stretching vibration, which is typically very strong and sharp. udel.edu For a five-membered ring lactam like pyrrolidinone, this band is expected to appear at a higher frequency (around 1700-1750 cm⁻¹) compared to acyclic amides due to ring strain. pg.edu.pl

N-H Stretch: The N-H stretching vibration of the secondary amide appears as a moderate to strong band, typically in the region of 3200-3400 cm⁻¹. Its position and shape are highly dependent on hydrogen bonding.

C-N Stretch: The C-N stretching vibration usually occurs in the 1250-1350 cm⁻¹ region.

CH₂, CH, and CH₃ Vibrations: The stretching and bending vibrations of the aliphatic C-H bonds in the methyl and isopropyl groups, as well as on the pyrrolidinone ring, will be visible in the typical regions of 2850-3000 cm⁻¹ (stretching) and 1350-1470 cm⁻¹ (bending). libretexts.org

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| N-H stretch (H-bonded) | 3150 - 3300 | Strong, Broad |

| C-H stretch (aliphatic) | 2850 - 2970 | Medium-Strong |

| C=O stretch (lactam) | 1690 - 1720 | Very Strong |

| N-H bend | 1510 - 1550 | Medium |

| C-H bend (aliphatic) | 1360 - 1470 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) allows lactams to form strong intermolecular hydrogen bonds, typically resulting in dimers or polymeric chains in the solid state and in concentrated solutions. researchgate.net

This hydrogen bonding has a significant effect on the vibrational frequencies:

Effect on N-H Stretch: In a non-hydrogen-bonded (e.g., in a very dilute solution in a non-polar solvent), the N-H stretch appears as a sharp band around 3400-3450 cm⁻¹. When hydrogen bonding occurs, this band broadens and shifts to a lower frequency (typically 3150-3300 cm⁻¹). youtube.com The extent of this shift can provide information about the strength of the hydrogen bond. arxiv.org

Effect on C=O Stretch: Similarly, hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, causing its stretching frequency to shift to a lower wavenumber (a "red shift"). youtube.com This shift is usually in the range of 10-30 cm⁻¹.

By analyzing the vibrational spectra under different conditions (e.g., varying concentration or solvent polarity), the nature and extent of hydrogen bonding and other molecular associations in this compound can be effectively investigated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental formula. The expected protonated molecule, [M+H]⁺, would be analyzed.

Hypothetical HRMS Data Table This table is predictive and requires experimental verification.

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₉H₁₇NO |

| Calculated m/z for [C₉H₁₈NO]⁺ | 156.1383 |

| Observed m/z | Requires Experimental Data |

| Mass Accuracy (ppm) | Requires Experimental Data |

Analysis of Fragmentation Patterns for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments would be necessary to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a "fingerprint" that helps confirm the compound's structure. Key fragmentation pathways for a lactam like this compound would likely involve:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group.

Loss of side chains: Elimination of the methyl and isopropyl groups.

Ring opening: Fragmentation of the pyrrolidin-2-one core structure.

Analysis of these fragments would provide conclusive evidence for the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.

Single-Crystal X-ray Diffraction Studies

To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern analyzed to solve the crystal structure. This would reveal the precise spatial arrangement of the methyl and isopropyl groups on the pyrrolidine (B122466) ring and determine their relative stereochemistry (cis or trans). If a chiral resolution is performed, the absolute configuration of the stereocenters could also be determined.

Hypothetical Crystallographic Data Table This table is predictive and requires experimental verification.

| Parameter | Value |

|---|---|

| Crystal System | Requires Experimental Data |

| Space Group | Requires Experimental Data |

| a (Å) | Requires Experimental Data |

| b (Å) | Requires Experimental Data |

| c (Å) | Requires Experimental Data |

| α (°) | Requires Experimental Data |

| β (°) | Requires Experimental Data |

| γ (°) | Requires Experimental Data |

| Volume (ų) | Requires Experimental Data |

| Z | Requires Experimental Data |

Chemical Reactivity and Derivatization of 3 Methyl 4 Propan 2 Yl Pyrrolidin 2 One

Reactions at the Lactam Nitrogen (N-Substitution)

The nitrogen atom of the lactam is a nucleophilic center and can participate in various substitution reactions. Its reactivity is influenced by the adjacent electron-withdrawing carbonyl group, which makes the N-H proton acidic and facilitates deprotonation to form a potent nucleophile.

N-Alkylation

The deprotonation of the lactam nitrogen with a suitable base generates an amide anion, which can then be alkylated by treatment with an alkyl halide or other electrophilic alkylating agents. Common bases used for this purpose include strong bases like sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reaction proceeds via an SN2 mechanism. libretexts.org

The general scheme for N-alkylation is as follows:

Deprotonation: The lactam is treated with a strong base to form the corresponding sodium or potassium salt.

Nucleophilic Attack: The resulting anion attacks the alkyl halide, displacing the halide and forming a new N-C bond.

For example, the reaction with methyl iodide would yield 3-methyl-1-methyl-4-(propan-2-yl)pyrrolidin-2-one. The choice of base and reaction conditions is crucial to avoid side reactions, such as elimination with sterically hindered alkyl halides.

N-Acylation

Similarly, N-acylation can be achieved by reacting the lactam with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. The base neutralizes the HCl byproduct in the case of acyl chlorides or activates the lactam nitrogen. Pyridine is often used as both a solvent and a base for this transformation. This reaction introduces an acyl group to the nitrogen atom, forming an N-acyl lactam, which can be a useful intermediate in further synthetic steps. For instance, reaction with acetyl chloride would yield 1-acetyl-3-methyl-4-(propan-2-yl)pyrrolidin-2-one.

| Reaction Type | Reagents | Product Class |

|---|---|---|

| N-Alkylation | 1. Strong Base (e.g., NaH, KH) 2. Alkyl Halide (R-X) | N-Alkyl-3-methyl-4-(propan-2-yl)pyrrolidin-2-one |

| N-Acylation | 1. Acyl Halide (RCOCl) or Anhydride ((RCO)₂O) 2. Base (e.g., Pyridine, Triethylamine) | N-Acyl-3-methyl-4-(propan-2-yl)pyrrolidin-2-one |

The lactam nitrogen of 3-methyl-4-(propan-2-yl)pyrrolidin-2-one can be incorporated into larger heterocyclic systems through various synthetic strategies. These reactions often involve multi-component reactions or cycloaddition processes where the lactam acts as a key building block. For instance, derivatives of pyrrolidines can be synthesized through 1,3-dipolar cycloaddition reactions. tandfonline.com While specific examples for this compound are not extensively documented, general methodologies for γ-lactams suggest that it could serve as a precursor. For example, after reduction of the carbonyl group, the resulting pyrrolidine (B122466) can participate in reactions to form more complex heterocyclic structures, which are significant in medicinal chemistry. ontosight.ai

Reactions at the Carbonyl Group

The carbonyl group in the lactam ring is an electrophilic center and can undergo nucleophilic attack. However, its reactivity is lower than that of ketones or aldehydes due to the resonance delocalization of the nitrogen lone pair, which imparts partial double-bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon.

Common reactions involving the carbonyl group include:

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (-CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). ontosight.ai This reaction converts the lactam to the corresponding cyclic amine, 3-methyl-4-(propan-2-yl)pyrrolidine. Milder reducing agents, such as sodium borohydride, are generally not effective for amide reduction.

Thionation: The carbonyl oxygen can be replaced with a sulfur atom to form the corresponding thiolactam using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Thiolactams are valuable intermediates for further synthetic transformations.

| Transformation | Reagent | Product |

|---|---|---|

| Reduction to Amine | Lithium Aluminum Hydride (LiAlH₄) | 3-Methyl-4-(propan-2-yl)pyrrolidine |

| Thionation | Lawesson's Reagent or P₄S₁₀ | 3-Methyl-4-(propan-2-yl)pyrrolidine-2-thione |

Functionalization at Alpha and Beta Positions to the Carbonyl

The carbon atom alpha to the carbonyl group (C3) is acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of alkyl or aryl substituents at this position.

Alpha-Alkylation

The process of α-alkylation involves two main steps:

Enolate Formation: The lactam is treated with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to quantitatively form the enolate. libretexts.orgyoutube.com The use of a bulky base like LDA favors the formation of the kinetic enolate and minimizes self-condensation reactions. libretexts.org

Alkylation: The enolate is then quenched with an electrophile, typically a primary or secondary alkyl halide, in an SN2 reaction. libretexts.orgyoutube.comlibretexts.org

This strategy allows for the synthesis of more complex pyrrolidinone derivatives. For this compound, this would lead to a quaternary carbon center at the C3 position, which can be a stereochemically complex transformation.

Alpha-Arylation

While direct arylation of lactam enolates with aryl halides can be challenging, modern cross-coupling methodologies, such as the Buchwald-Hartwig or Stille reactions, can be employed. wikipedia.org These reactions typically involve a palladium catalyst to couple the enolate (or a corresponding stannane (B1208499) or boronic ester derivative) with an aryl halide or triflate.

Electrophilic Additions

Once the enolate is formed at the alpha position, it can react with a range of electrophiles other than alkyl halides. dalalinstitute.comlibretexts.org These include:

Aldehydes and Ketones: Reaction with aldehydes or ketones results in an aldol (B89426) addition product, forming a β-hydroxy lactam.

Michael Acceptors: Enolates can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds.

Acylating Agents: Quenching the enolate with an acyl chloride leads to the formation of a β-keto lactam.

Nucleophilic Additions

Direct nucleophilic addition to the α- or β-carbons of the saturated lactam ring is generally not feasible unless an activating group is present. However, if an α,β-unsaturated derivative of the lactam is formed, it can undergo nucleophilic conjugate addition. dalalinstitute.comlibretexts.org For example, if a double bond were introduced between C3 and C4, the β-carbon (C4) would become electrophilic and susceptible to attack by nucleophiles in a Michael addition reaction.

| Position | Reaction Type | Key Reagents | Intermediate | Product Type |

|---|---|---|---|---|

| Alpha (C3) | Alkylation | 1. LDA 2. Alkyl Halide | Enolate | α,α-Disubstituted Lactam |

| Alpha (C3) | Aldol Addition | 1. LDA 2. Aldehyde/Ketone | Enolate | α-(β-Hydroxyalkyl) Lactam |

| Alpha (C3) | Acylation | 1. LDA 2. Acyl Chloride | Enolate | α-Acyl Lactam (β-Keto Lactam) |

Ring-Opening and Ring-Expansion Transformations

The pyrrolidin-2-one ring, while generally stable, can undergo cleavage or expansion under specific reaction conditions. These transformations are of significant interest for the synthesis of linear amino acids or larger heterocyclic systems.

Ring-Opening Transformations

Ring-opening of the lactam moiety in this compound can be achieved through several methods, primarily hydrolysis and reductive cleavage.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding γ-amino acid, 4-amino-3,5-dimethylhexanoic acid. Basic hydrolysis, typically employing strong bases like sodium hydroxide (B78521), proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a carboxylate salt of the amino acid. Acid-catalyzed hydrolysis, on the other hand, involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards attack by water.

| Reaction Condition | Product | Notes |

| Aqueous NaOH, reflux | Sodium 4-amino-3,5-dimethylhexanoate | Saponification of the amide bond. |

| Aqueous HCl, reflux | 4-amino-3,5-dimethylhexanoic acid hydrochloride | Protonation of the amino group. |

Reductive Cleavage: Strong reducing agents, such as lithium aluminum hydride (LiAlH4), can be employed to open the lactam ring. This reaction reduces the amide to an amine, yielding 3-methyl-4-(propan-2-yl)pyrrolidine. More recently, methods involving photoredox catalysis in the presence of a Lewis acid have been developed for the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines, suggesting a potential pathway for the ring-opening of N-acylated derivatives of this compound. nih.govacs.org

Ring-Expansion Transformations

Ring-expansion of the five-membered pyrrolidin-2-one ring to a six-membered piperidin-2-one (a δ-lactam) is a synthetically valuable transformation. The most common methods for achieving such a transformation are the Beckmann and Schmidt rearrangements, which would typically start from a corresponding cyclopentanone (B42830) derivative.

Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of a ketoxime. wikipedia.org For the synthesis of a piperidin-2-one with the substitution pattern corresponding to this compound, one would start with 2-methyl-3-(propan-2-yl)cyclopentanone. Oximation of this ketone, followed by treatment with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or via activation with tosyl chloride), would induce a rearrangement. wikipedia.orgderpharmachemica.commasterorganicchemistry.com The migration of the more substituted carbon atom (C-2) would lead to the formation of 3-methyl-4-(propan-2-yl)piperidin-2-one. The regioselectivity of the migration is a critical aspect of this rearrangement. lookchem.com

Schmidt Reaction: The Schmidt reaction provides an alternative route for ring expansion, involving the reaction of a ketone with hydrazoic acid (HN3) in the presence of a strong acid. wikipedia.orgorganic-chemistry.org Similar to the Beckmann rearrangement, starting with 2-methyl-3-(propan-2-yl)cyclopentanone, the Schmidt reaction would be expected to yield the corresponding 3-methyl-4-(propan-2-yl)piperidin-2-one. libretexts.org The reaction proceeds through the addition of hydrazoic acid to the protonated ketone, followed by a rearrangement with the expulsion of nitrogen gas. wikipedia.orgorganic-chemistry.org

| Starting Material | Reaction | Product |

| 2-methyl-3-(propan-2-yl)cyclopentanone oxime | Beckmann Rearrangement | 3-methyl-4-(propan-2-yl)piperidin-2-one |

| 2-methyl-3-(propan-2-yl)cyclopentanone | Schmidt Reaction | 3-methyl-4-(propan-2-yl)piperidin-2-one |

Control of Stereochemistry in Chemical Transformations of this compound

The presence of two stereocenters at the 3- and 4-positions of the pyrrolidin-2-one ring makes the control of stereochemistry a crucial aspect of its derivatization. The relative (cis/trans) and absolute stereochemistry of the substituents significantly influence the three-dimensional shape of the molecule and, consequently, its biological activity and physical properties.

Diastereoselective Reactions

Enolate Alkylation: The protons at the C-3 and C-5 positions are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. The alkylation of this enolate is a powerful tool for introducing new substituents. The stereochemical outcome of the alkylation is influenced by the existing stereocenters. The bulky isopropyl group at C-4 will likely direct the incoming electrophile to the face opposite to it, leading to a high degree of diastereoselectivity. stackexchange.com The choice of base, solvent, and temperature can also play a critical role in controlling the stereoselectivity of the enolate formation and subsequent alkylation. rsc.org For instance, the use of chelating metal ions can influence the conformation of the enolate and, therefore, the facial selectivity of the alkylation.

Asymmetric Synthesis: The asymmetric synthesis of 3,4-disubstituted pyrrolidin-2-ones is a well-explored area, often employing chiral auxiliaries or catalysts. researchgate.netnih.govugent.be For example, Michael additions to nitroalkenes followed by reductive cyclization can provide access to 3,4-disubstituted pyrrolidin-2-ones with good diastereoselectivity. rsc.org Furthermore, [3+2] cycloaddition reactions between azomethine ylides and chiral N-tert-butanesulfinylazadienes have been shown to produce densely substituted pyrrolidines with high diastereoselectivity, where the sulfinyl group directs the stereochemical outcome. nih.gov

Stereospecific Reactions

Reactions that proceed through a mechanism that dictates the stereochemical outcome based on the stereochemistry of the starting material are termed stereospecific. In the context of this compound, transformations of the existing stereocenters, if they were to occur, would ideally be stereospecific to maintain stereochemical integrity. However, reactions typically target other parts of the molecule, preserving the existing stereocenters.

Exploration of Biological Activity and Structure Activity Relationships Sar for Pyrrolidinone Derivatives

Mechanistic Investigations of Biological Interactions

Understanding the mechanisms through which pyrrolidinone derivatives exert their biological effects is crucial for the development of new therapeutic agents. Researchers have employed various techniques to investigate their interactions with biological macromolecules, including enzyme inhibition studies, receptor binding profiling, and the elucidation of molecular targets and pathways.

Enzyme Inhibition Studies

Pyrrolidinone derivatives have been identified as inhibitors of various enzymes. For instance, certain 1-(pyrrolidin-2-yl)propan-2-one (B1500871) derivatives have been shown to inhibit Deoxyribonuclease I (DNase I). In one study, 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one demonstrated an IC50 value of 132.62 µM, while 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one had an IC50 of 192.13 µM. nih.govresearchgate.net Molecular docking studies suggest that these compounds interact with key amino acid residues in the active site of DNase I, including Glu 39, Glu 78, and His 252. nih.govresearchgate.net Other studies have identified squaramide derivatives containing a pyrrolidine (B122466) ring as potent DNase I inhibitors, with IC50 values below 100 µM. mdpi.com

Furthermore, some pyrrolidinone derivatives have shown inhibitory activity against other enzymes. For example, certain derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov Spiro[pyrrolidine-3,3′-oxindoles] have been identified as potential dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2). nih.gov

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one | DNase I | 132.62 |

| 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one | DNase I | 192.13 |

| 3-Ethoxy-4-((1-(pyridin-3-yl)propan-2-yl)amino)cyclobut-3-ene-1,2-dione | DNase I | 48.04 |

Receptor Binding Profiling

The interaction of pyrrolidinone derivatives with various receptors has been a significant area of research. For instance, a series of trans-4-phenylpyrrolidine-3-carboxamides have been characterized as potent ligands for the human melanocortin-4 receptor (MC4R). nih.gov Chiral cyclopropane-containing pyrrolidine analogues have been identified as highly potent partial agonists at α4β2-nicotinic acetylcholine (B1216132) receptors (nAChRs), with some compounds exhibiting subnanomolar to low nanomolar binding affinity. nih.gov

In the realm of opioid receptors, novel pyrrolidinyl-hexahydro-pyranopiperazine scaffolds have been characterized as kappa opioid receptor (KOR) agonists. nih.gov The binding affinity of these compounds was found to be sensitive to substitutions on the phenyl acetamide (B32628) and the pyrrolidine-substituted tetrahydropyran (B127337) ring. nih.gov Furthermore, pyrrolidine-based compounds have been developed as endothelin receptor antagonists, with modifications at the C-2 position of the pyrrolidine ring influencing selectivity for the ETA over the ETB receptor subtype. lookchem.com

| Compound Class | Target Receptor | Binding Affinity/Activity |

|---|---|---|

| trans-4-phenylpyrrolidine-3-carboxamides | Melanocortin-4 Receptor (MC4R) | Potent ligands |

| Chiral cyclopropane-containing pyrrolidines | α4β2-Nicotinic Acetylcholine Receptor (nAChR) | Subnanomolar to low nanomolar binding affinity |

| Pyrrolidinyl-hexahydro-pyranopiperazines | Kappa Opioid Receptor (KOR) | Agonists with varying binding affinities |

| Pyrrolidine-based antagonists | Endothelin Receptor (ETA/ETB) | Selective antagonists |

Elucidation of Molecular Targets and Pathways

Research into the anticancer properties of pyrrolidinone derivatives has shed light on their molecular targets and the pathways they modulate. For example, some trimethoxyphenyl-containing derivatives are believed to exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division. mdpi.com They have also been implicated in the inhibition of P-glycoprotein, a transporter associated with multidrug resistance in cancer. mdpi.com

The antiproliferative effects of 2-pyrrolidinone (B116388) have been linked to the induction of apoptosis and cell cycle arrest in the G0/G1 phase in human cancer cells. nih.gov This suggests an interference with the fundamental cellular processes that govern cell growth and proliferation. Furthermore, spiro[pyrrolidine-3,3-oxindoles] have been shown to induce apoptotic cell death in human breast cancer cells, with chemical proteomics identifying HDAC2 and PHB2 as potential molecular targets. nih.gov

In Vitro Biological Activity Screening of Pyrrolidinone Derivatives

The therapeutic potential of pyrrolidinone derivatives is underscored by their performance in in vitro biological activity screenings, which have demonstrated their efficacy against a range of microbial pathogens and cancer cell lines.

Antimicrobial Properties: Evaluation against Bacterial and Fungal Strains

A number of studies have highlighted the antimicrobial potential of pyrrolidinone derivatives. For instance, certain piperidine (B6355638) and pyrrolidine substituted halogenobenzene derivatives have shown inhibitory activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae) bacteria, as well as the fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL. researchgate.net

Spiropyrrolidines tethered with thiochroman-4-one/chroman-4-one scaffolds have also demonstrated antibacterial activity, with some compounds showing higher potency against Bacillus subtilis and Staphylococcus epidermidis (MIC = 32 µg/mL) compared to standard antibiotics like amoxicillin. mdpi.com Thiazole-based pyrrolidine derivatives have also been synthesized and evaluated, with some showing selective activity against Gram-positive bacteria. biointerfaceresearch.com

| Compound/Derivative Class | Microorganism | MIC (µg/mL) |

|---|---|---|

| Piperidine and pyrrolidine substituted halogenobenzenes | Staphylococcus aureus | 32-512 |

| Escherichia coli | 32-512 | |

| Candida albicans | 32-512 | |

| Spiropyrrolidines with thiochroman-4-one/chroman-4-one | Bacillus subtilis | 32 |

| Staphylococcus epidermidis | 32 | |

| Thiazole-based pyrrolidines | Staphylococcus aureus | - |

| Bacillus cereus | - |

Anticancer Activity against Established Cell Lines

The anticancer potential of pyrrolidinone derivatives has been extensively investigated against various human cancer cell lines. Pyrrolidinone-hydrazone derivatives bearing a diphenylamine (B1679370) moiety have demonstrated significant cytotoxicity, with some compounds showing EC50 values in the low micromolar range against melanoma (IGR39) and prostate cancer (PPC-1) cell lines. nih.gov For example, a derivative with a 5-nitrothiophene moiety was particularly potent against all tested cell lines, with an EC50 of 2.50 µM against IGR39. nih.gov

Spiropyrrolidine-thiazolo-oxindole derivatives have also shown promising anticancer activity. nih.gov Dibromo-substituted oxindole (B195798) derivatives, in particular, displayed potent activity against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines, with some compounds being significantly more active than the reference drug cisplatin. nih.gov Furthermore, 2-pyrrolidinone isolated from Brassica oleracea var. capitata exhibited cytotoxicity against HeLa (cervical cancer) and PC-3 (prostate cancer) cells with IC50 values of 2.5 µg/ml and 3 µg/ml, respectively, at 24 hours. nih.gov

| Compound/Derivative Class | Cell Line | Activity (EC50/IC50) |

|---|---|---|

| Pyrrolidinone-hydrazones with diphenylamine | IGR39 (Melanoma) | 2.50 µM |

| PPC-1 (Prostate Cancer) | 3.63 µM | |

| MDA-MB-231 (Breast Cancer) | 5.10 µM | |

| Spiropyrrolidine-thiazolo-oxindoles | HepG2 (Liver Cancer) | 0.85 µg/mL |

| MCF-7 (Breast Cancer) | 4.00 µg/mL | |

| HCT-116 (Colon Cancer) | 2.00 µg/mL | |

| 2-Pyrrolidinone | HeLa (Cervical Cancer) | 2.5 µg/mL (24h) |

| PC-3 (Prostate Cancer) | 3.0 µg/mL (24h) |

Anti-inflammatory and Analgesic Potential

The pyrrolidinone scaffold is a core structure in a variety of compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory and analgesic effects. nih.govnih.gov Research into pyrrolidinone derivatives has revealed their potential to modulate inflammatory pathways, often through the inhibition of key enzymes such as cyclooxygenase (COX). nih.gov The anti-inflammatory and analgesic properties of these compounds are of significant interest in the development of new therapeutic agents. nih.gov

A study on novel pyrrolidinone derivatives demonstrated that specific substitutions on the pyrrolidine ring could lead to significant anti-inflammatory and analgesic activity. nih.gov For instance, in a study involving newly synthesized pyrrolidine derivatives, compounds A-1 and A-4 were identified as having the most potent anti-inflammatory and analgesic effects, respectively. nih.gov These findings suggest that the pyrrolidinone nucleus can serve as a valuable template for the design of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The mechanism of action for the anti-inflammatory and analgesic effects of many pyrrolidinone derivatives is believed to be the inhibition of COX enzymes, which are crucial in the synthesis of prostaglandins. nih.gov Molecular docking studies have been employed to understand the interaction between pyrrolidinone derivatives and the active sites of COX-1 and COX-2 enzymes, providing insights into their inhibitory potential. nih.gov

While direct studies on 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one are not extensively available, the known anti-inflammatory and analgesic activities of other substituted pyrrolidinones suggest that this compound could also possess similar properties. The alkyl substituents at the 3 and 4 positions may influence the compound's lipophilicity and its binding affinity to biological targets, thereby affecting its activity. Further investigation is warranted to fully elucidate the anti-inflammatory and analgesic potential of this compound and its derivatives.

Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyrrolidinone Derivatives

| Compound | Activity | Key Findings | Reference |

|---|---|---|---|

| Pyrrolidinone Derivative A-1 | Anti-inflammatory | Exhibited the highest anti-inflammatory effect among the synthesized compounds. | nih.gov |

| Pyrrolidinone Derivative A-4 | Analgesic | Showed the most potent analgesic effect in the study. | nih.gov |

| Pyrrolo[3,4-d]pyridazinone Derivatives | Analgesic | More active than acetylsalicylic acid in the 'writhing' test. | mdpi.com |

| 3,4-dichloromaleimides | Analgesic | Showed analgesic activity, with structure-activity relationships identified. | nih.gov |

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Anti-inflammatory and Analgesic | Exerted marked inhibition on carrageenin-induced rat paw edema and showed analgesic activity in the acetic acid-induced writhing test. | nih.gov |

Other Biologically Relevant Activities (e.g., nootropic, antithrombotic)

Beyond their anti-inflammatory and analgesic potential, pyrrolidinone derivatives are renowned for a range of other biologically significant activities, most notably their nootropic effects. nih.gov The pyrrolidinone ring is the foundational structure of the racetam family of drugs, which are known for their cognitive-enhancing properties. uran.uamdpi.com

Nootropic Activity:

The class of drugs known as "nootropics," or cognitive enhancers, was first established with the development of Piracetam, a cyclic derivative of GABA. nih.gov Many subsequent nootropic agents, including Oxiracetam, Aniracetam, and Pramiracetam, are also derivatives of the 2-oxopyrrolidine structure. uran.uanih.gov These compounds are thought to improve learning and memory and are used in the management of cognitive decline associated with various conditions. nih.govmdpi.com

The biological activity of these racetam compounds is highly dependent on the substituents around the pyrrolidin-2-one core. mdpi.comnih.gov While the precise mechanisms of action are not fully understood, they are believed to modulate neurotransmission, enhance neuroplasticity, and have neuroprotective effects. nih.gov For instance, some derivatives are thought to interact with cholinergic and glutamatergic systems. researchgate.netedgccjournal.org Given that this compound shares the fundamental pyrrolidinone scaffold, it is plausible that it or its derivatives could exhibit nootropic properties. The specific alkyl substitutions at the C3 and C4 positions would likely influence its interaction with neurological targets.

Antithrombotic Activity:

There is emerging evidence that substituted lactams, including derivatives of 5-oxoproline (a close structural relative of pyrrolidinone), possess antiplatelet and antithrombotic activity. cwu.edumdpi.com These compounds have been shown to inhibit platelet aggregation, a key process in the formation of blood clots. cwu.edumdpi.com Studies on 4-amino-substituted 5-oxoproline amides and peptides have demonstrated their potential as antithrombotic agents in vivo. mdpi.com This suggests that the pyrrolidinone ring system could be a viable scaffold for the development of new antithrombotic drugs. The antiplatelet efficacy of these compounds is being explored, with detailed structure-activity relationship studies underway to identify the most potent agents for preventing arterial thrombosis. cwu.edu

Table 2: Other Biological Activities of Pyrrolidinone and Related Derivatives

| Compound Class | Activity | Key Findings | Reference |

|---|---|---|---|

| Racetams (e.g., Piracetam) | Nootropic | Enhance learning and memory; used for cognitive impairment. | nih.govuran.uamdpi.com |

| 4-Amino-5-oxoproline amides | Antithrombotic | Showed pronounced antithrombotic activity in vivo. | mdpi.com |

| Lactam carboxamides | Antiplatelet | Exhibit efficacy in reducing arterial thrombosis in mouse models. | cwu.edu |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Impact of Substituent Variation at Different Positions

N-1 Position: The nitrogen atom of the pyrrolidinone ring is a frequent site for substitution. In the case of nootropic racetams, the N-1 substituent is crucial for activity, often consisting of an acetamide or a related group. uran.uamdpi.com The nature of this substituent can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

C-3 Position: Substitution at the C-3 position can influence the potency and selectivity of biological activity. For example, in a series of 3-phenyl-2-piperidinones, the presence of a hydroxyl or methoxy (B1213986) group at the 3-position resulted in compounds with notable anticonvulsant activity. nih.gov In the context of this compound, the methyl group at this position will affect the steric and electronic environment of the molecule, which in turn will influence its interaction with biological targets.

C-5 Position: The carbonyl group at the C-2 position and substitutions at the C-5 position are also important for activity. In many biologically active pyrrolidinones, the C-5 position is unsubstituted or carries a specific functional group that is essential for its mechanism of action.

The combination of a methyl group at C-3 and an isopropyl group at C-4 in this compound creates a specific lipophilic and steric profile that would need to be considered in the context of its potential biological activities.

Stereochemical Influence on Biological Efficacy

Stereochemistry plays a pivotal role in the biological activity of pyrrolidinone derivatives due to the presence of chiral centers in the five-membered ring. nih.gov The compound this compound has two chiral centers at the C-3 and C-4 positions, which means it can exist as four possible stereoisomers (RR, SS, RS, and SR).

It is well-established that different stereoisomers of a drug can have vastly different biological activities, with one enantiomer often being significantly more potent than the others. nih.gov This is because biological targets such as enzymes and receptors are themselves chiral and will interact differently with each stereoisomer.

For example, in a study of cis-3,4-diphenylpyrrolidine derivatives, the stereochemical orientation of the substituents was found to be crucial for their activity as inverse agonists of the RORγt receptor. nih.gov Similarly, the orientation of a 3-R-methylpyrrolidine moiety was shown to be responsible for the compound's activity as a pure estrogen receptor α antagonist. nih.gov

Computational Approaches for Pharmacophore Identification and Molecular Docking

Computational methods such as pharmacophore modeling and molecular docking are powerful tools for understanding the structure-activity relationships of pyrrolidinone derivatives and for the design of new, more potent compounds. researchgate.netresearchgate.net

Pharmacophore Identification:

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target and elicit a particular biological response. For nootropic agents of the racetam class, the pyrrolidinone ring is a key component of the pharmacophore. uran.uaresearchgate.net The model for these compounds typically includes hydrogen bond acceptors (the carbonyl oxygen), hydrogen bond donors, and hydrophobic regions, all arranged in a specific spatial orientation. researchgate.netedgccjournal.orgpharmpharm.ru By identifying the pharmacophore for a desired activity, it is possible to design new molecules, including derivatives of this compound, that fit the model and are therefore more likely to be active.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, as well as the strength of the interaction. nih.govresearchgate.net This method has been widely used to study the interaction of pyrrolidinone derivatives with various enzymes and receptors. nih.govresearchgate.netnih.govnih.gov

For instance, to investigate the anti-inflammatory potential of pyrrolidinone derivatives, molecular docking can be used to simulate their binding to the active sites of COX-1 and COX-2 enzymes. nih.gov Similarly, to explore the nootropic potential, docking studies can be performed with targets such as the GABAa and AMPA receptors. edgccjournal.orgpharmpharm.ru

In the case of this compound, molecular docking could be used to:

Predict its binding affinity to various targets associated with inflammation, pain, and cognitive function.

Compare the binding modes of its different stereoisomers to understand the basis of their potential differences in biological activity.

Guide the design of new derivatives with improved binding and, consequently, enhanced efficacy.

These computational approaches provide a rational basis for the design and optimization of novel pyrrolidinone-based therapeutic agents.

Potential Applications of 3 Methyl 4 Propan 2 Yl Pyrrolidin 2 One and Its Derivatives

Utility as Synthetic Intermediates in Organic Synthesis

The class of compounds to which 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one belongs, γ-lactams, are well-established as versatile building blocks, or synthons, in organic chemistry. Their utility stems from the various reactive sites on the lactam ring, which can be manipulated to construct more complex molecular architectures.

Lactams in general are valuable precursors for the synthesis of a wide array of nitrogen-containing compounds. The ring strain in smaller lactams, like β-lactams, facilitates ring-opening reactions, a property that has been exploited to synthesize amino acids, peptides, and various heterocyclic systems. nih.gov While γ-lactams such as pyrrolidin-2-one are more stable, they can undergo selective bond cleavage and rearrangement to form other heterocyclic structures. proquest.com

The true potential of substituted lactams like this compound lies in their chirality. Chiral lactams are powerful intermediates in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. The existing stereocenters at the 3 and 4 positions of the ring can direct the stereochemical outcome of subsequent reactions, a concept known as "chirality transfer". proquest.com This makes such compounds highly sought after for the stereocontrolled synthesis of biologically active natural products and pharmaceuticals. nih.govproquest.com For instance, chiral Schiff bases have been used in asymmetric Staudinger [2+2] cycloaddition reactions to produce monocyclic β-lactams as single stereoisomers, demonstrating a powerful method for controlling molecular architecture. nih.gov The defined stereochemistry of this compound makes it an attractive starting material for similar stereoselective transformations, potentially leading to novel alkaloids, amino acids, or other complex nitrogenous compounds.

Applications in Materials Science and Polymer Chemistry

The pyrrolidin-2-one skeleton is a fundamental unit in certain advanced materials and polymers. Its derivatives are explored for their ability to impart specific properties to polymers and for their utility as specialized solvents in material processing.

Pyrrolidin-2-one derivatives are precursors to a range of polymeric materials. The most prominent example is N-vinylpyrrolidone (NVP), which is polymerized to produce polyvinylpyrrolidone (B124986) (PVP), a non-toxic and highly soluble polymer with applications in medicine, cosmetics, and various industrial formulations. researchgate.net

While this compound itself is not directly polymerizable in the same manner as NVP, it can serve as a monomer for producing polyamides. The ring-opening polymerization of lactams is a standard method for synthesizing nylons. For example, ε-caprolactam is the monomer for Nylon 6. Similarly, 2-pyrrolidone can be polymerized to form Polyamide 4 (Nylon 4). The properties of such polymers can be modified by incorporating functional groups. For instance, reacting a 2-pyrrolidone polymer with an aldehyde introduces methylol groups, which lowers the polymer's melting point and improves its melt processing capabilities. google.com

The introduction of methyl and isopropyl groups on the pyrrolidinone ring of this compound would be expected to influence the properties of any resulting polymer. These alkyl groups could potentially:

Increase hydrophobicity: Leading to polymers with lower water absorption and different solubility profiles.

Disrupt chain packing: Affecting the crystallinity, melting point, and mechanical properties of the material.

Enhance solubility in organic solvents: Making the polymer more suitable for specific processing applications.

Derivatives of this compound could be co-polymerized with other lactams, like ε-caprolactam, to create novel copolymers with tailored properties, blending the characteristics of different polyamide types.

Pyrrolidin-2-one and its N-substituted derivatives are a class of highly effective, polar aprotic solvents. wikipedia.org The most well-known of these is N-methyl-2-pyrrolidone (NMP), a versatile solvent used extensively in the petrochemical, polymer, and pharmaceutical industries. wikipedia.orgresearchgate.net NMP's high dissolving power for a wide range of materials, including resins and polymers like polyvinylidene fluoride (B91410) (PVDF), makes it critical in applications such as paint stripping, textile manufacturing, and lithium-ion battery fabrication. wikipedia.org

Other N-alkyl pyrrolidones, such as N-butylpyrrolidone (NBP), have also been investigated as effective solvents, sometimes as greener alternatives to NMP, which has faced regulatory scrutiny due to health concerns. google.comacs.orgeuropa.eu The properties that make these pyrrolidones excellent solvents are summarized below.

| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Key Features |

|---|---|---|---|---|

| 2-Pyrrolidone | C₄H₇NO | 85.11 | 245 | High polarity, miscible with water and most organic solvents. wikipedia.org |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 202-204 | Excellent solvency for a wide range of polymers, high thermal stability. wikipedia.orgnih.gov |

| N-Butylpyrrolidone (NBP) | C₈H₁₅NO | 141.21 | 240-243 | Investigated as a "greener" alternative to NMP in applications like peptide synthesis. acs.org |

Based on the structure of its chemical family, this compound would likely function as a polar, aprotic solvent. The presence of the C-alkyl groups (methyl and isopropyl) compared to the unsubstituted 2-pyrrolidone would increase its lipophilicity. This modification could make it a specialized solvent for systems requiring a balance between polarity and organic character, potentially for dissolving specific polymers, resins, or serving as a medium for chemical reactions involving less polar substrates. google.com

Exploration in Agrochemical Research

The search for new, effective, and environmentally safer agrochemicals is a continuous effort. Heterocyclic compounds are a cornerstone of modern agrochemical design, and the pyrrolidinone scaffold has been identified as a promising structure for herbicidal activity. A patent discloses certain substituted pyrrolidinones as compounds for controlling undesired vegetation. google.com

A critical trend in modern agrochemical development is the focus on chirality. Many pesticides and herbicides are chiral molecules, and it is frequently observed that only one of the enantiomers (stereoisomers) possesses the desired biological activity, while the other may be inactive or even detrimental to non-target organisms. nih.govbohrium.com Consequently, there is a significant push to develop and market agrochemicals as single, active enantiomers. nih.govtaylorfrancis.com This approach offers several advantages:

Higher Efficacy: The application rate can be reduced since the formulation is not diluted with an inactive isomer.

Reduced Environmental Load: Lower application rates mean less chemical is introduced into the ecosystem.

Improved Selectivity: Targeting specific biological pathways can reduce harm to non-target species.

As of 2018-2023, approximately 43% of newly introduced commercial agrochemicals were chiral compounds. nih.gov This highlights the importance of stereochemistry in the design of new active ingredients.

This compound is a chiral molecule with two stereocenters. This intrinsic chirality makes it and its derivatives interesting candidates for agrochemical research. By using it as a chiral building block, chemists can synthesize novel potential herbicides, fungicides, or insecticides with a defined stereochemistry. This allows for the systematic investigation of how each specific stereoisomer interacts with biological targets in pests and crops, potentially leading to the discovery of more potent and selective crop protection agents. nih.gov

Future Research Directions and Challenges for 3 Methyl 4 Propan 2 Yl Pyrrolidin 2 One

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one will likely benefit from modern synthetic methodologies that prioritize efficiency and sustainability. Current research on related lactams and pyrrolidines has moved towards greener chemistry, employing techniques like microwave-assisted organic synthesis (MAOS) and multicomponent reactions (MCRs) to reduce reaction times and waste. nih.govtandfonline.comtandfonline.com

Future synthetic strategies could explore:

Catalytic Cascade Reactions: One-pot cascade reactions that form multiple bonds in a single operation are highly efficient. nih.gov A potential route could involve a Michael addition followed by a reductive cyclization to construct the 3,4-disubstituted pyrrolidine (B122466) ring with high stereocontrol. researchgate.net

Photocatalysis: Organic dye-photocatalyzed methods have recently been developed for the synthesis of functionalized lactams, offering a metal-free and sustainable approach. acs.orgnih.govchemrxiv.org

Biocatalysis: The use of enzymes, such as transaminases, could offer a highly enantioselective route to chiral pyrrolidine precursors, which can then be converted to the target lactam. acs.org This approach is gaining traction for its efficiency and sustainability in producing chiral amines and their derivatives. acs.org

| Synthetic Approach | Potential Advantages | Key Considerations |

| Catalytic Cascade Reactions | High atom and step economy, reduced waste. nih.gov | Catalyst selection, stereocontrol, optimization of reaction conditions. |

| Photocatalysis | Metal-free, mild reaction conditions, high functional group tolerance. nih.gov | Photosensitizer choice, light source, scalability. |

| Biocatalysis | High enantioselectivity, sustainable, operates under mild conditions. acs.org | Enzyme availability and stability, substrate scope, reaction time. |

| Multicomponent Reactions | Increased synthetic efficiency, reduced solvent consumption. tandfonline.com | Design of reaction, purification of complex mixtures. |

Integration of Advanced Spectroscopic Techniques for Real-Time Monitoring and Dynamic Studies

Understanding the synthesis and behavior of this compound will require the use of advanced spectroscopic techniques. While standard methods like NMR, IR, and Mass Spectrometry are essential for structural confirmation, their advanced applications can provide deeper insights.

Future research should integrate:

Process Analytical Technology (PAT): Techniques like in-situ IR and Raman spectroscopy can be used for real-time monitoring of synthetic reactions. This would allow for precise control over reaction parameters, leading to improved yields and purity.

Dynamic NMR Spectroscopy: This technique could be employed to study conformational dynamics and any restricted rotation within the molecule, which can be influenced by the methyl and isopropyl substituents.

Chiroptical Spectroscopy: For enantiomerically pure forms of the compound, techniques like circular dichroism (CD) would be crucial for confirming the absolute stereochemistry and studying its interactions with chiral biological targets.

Deeper Computational Insights into Complex Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the properties of molecules before their synthesis. arabjchem.orgekb.egnih.gov For this compound, computational studies would be invaluable.

Areas for computational exploration include:

Conformational Analysis: Determining the minimum energy conformers of the molecule to understand its preferred three-dimensional structure. researchgate.net

Reaction Mechanism Elucidation: Modeling potential synthetic pathways to predict transition states and reaction energetics, thereby guiding the development of efficient synthetic routes.

Prediction of Spectroscopic Data: Calculating theoretical NMR and IR spectra to aid in the characterization of the synthesized compound.

Molecular Docking: Simulating the interaction of the compound with various biological targets to predict potential bioactivity and guide the design of derivatives.

Rational Design of Derivatives for Specific Biological Pathways

The pyrrolidinone scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. nih.govresearchgate.netnih.gov The rational design of derivatives of this compound could lead to potent and selective modulators of various biological pathways.

Based on activities of related compounds, derivatives could be designed to target:

Enzyme Inhibition: Pyrrolidine-based compounds have been developed as inhibitors for enzymes like autotaxin, renin, and various kinases. nih.govnih.gov Modifications to the N-1 position or the substituents at C-3 and C-4 could be explored to achieve high binding affinity and selectivity.

Central Nervous System (CNS) Activity: The pyrrolidin-2,5-dione core is found in several anticonvulsant agents. nih.gov Derivatives of the target compound could be synthesized and evaluated for similar activities.

Anticancer Properties: Pyrrolidone analogues have been rationally designed as potential inhibitors of cancer cell growth, for example, by targeting protein kinase C (PKC) or Mcl-1 protein. ebi.ac.ukscispace.com

| Biological Target Class | Example from Related Compounds | Potential for this compound Derivatives |

| Proteases | Renin inhibitors for hypertension. nih.gov | Design of non-peptide mimetics targeting protease active sites. |

| Kinases | Protein Kinase C (PKC) activators. ebi.ac.uk | Development of selective kinase inhibitors for cancer therapy. |

| Ion Channels | Anticonvulsant agents. nih.gov | Exploration of activity against neurological disorders. |

| Anti-apoptotic Proteins | Mcl-1 inhibitors. scispace.com | Induction of apoptosis in cancer cells. |

Exploration of Novel Application Areas Beyond Current Knowledge

The unique substitution pattern of this compound may impart novel properties and applications. Beyond the established roles of pyrrolidinones in medicine, future research could venture into new territories.

Potential novel applications include:

Agrochemicals: The pyrrolidone ring is present in some agrochemicals. The specific lipophilicity and steric profile of this compound could be beneficial for developing new pesticides or herbicides.

Materials Science: As a chiral building block, enantiomerically pure forms of the compound could be used in the synthesis of novel polymers or as ligands in asymmetric catalysis. mdpi.com

Corrosion Inhibitors: The presence of nitrogen and oxygen atoms in related pyrrolidinone molecules has been shown to have a significant effect on their ability to inhibit metal corrosion. arabjchem.org

Challenges in Scalable Synthesis and Industrial Implementation

Translating a laboratory-scale synthesis to an industrial process presents numerous challenges. For this compound, these would likely include:

Cost of Starting Materials: The availability and cost of precursors for a stereoselective synthesis will be a major factor.

Stereochemical Control: Achieving high diastereomeric and enantiomeric purity on a large scale can be difficult and costly, often requiring specialized equipment or expensive chiral catalysts.

Process Safety and Sustainability: Ensuring the safety of the chemical process, minimizing the use of hazardous reagents and solvents, and managing waste streams are critical for industrial implementation. researchgate.net

Purification: Developing robust and scalable purification methods to achieve the high purity required for pharmaceutical or other high-value applications can be challenging. chemrxiv.org

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one, and how can intermediates be characterized?

To synthesize this compound, multi-step reactions involving cyclization, substitution, and coupling are typically employed. Key intermediates, such as 3-amino-3-(propan-2-yl)pyrrolidin-2-one, should be purified using column chromatography and analyzed via NMR and mass spectrometry to confirm structural integrity. Reaction conditions (e.g., temperature, catalysts) must be optimized using Design of Experiments (DoE) to maximize yield and minimize byproducts .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is essential for confirming the molecular framework and stereochemistry. X-Ray Powder Diffraction (XRPD) provides crystallographic data, with peak assignments (e.g., 2θ angles and intensities) used to validate the lattice structure. For unresolved stereocenters, chiral HPLC or circular dichroism (CD) can be applied .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Standardize protocols using High-Resolution Mass Spectrometry (HRMS) for intermediate verification and employ reaction monitoring techniques like TLC or in-situ IR. Purity assessments via HPLC (≥95% purity) and elemental analysis are mandatory. Document solvent selection (e.g., anhydrous DMF for moisture-sensitive steps) and inert atmosphere requirements .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structure determination?

Discrepancies in XRPD patterns (e.g., peak broadening or missing reflections) may arise from twinning or disorder. Use the SHELX suite (SHELXD for phase determination, SHELXL for refinement) to model anisotropic displacement parameters and apply restraints for flexible moieties. Validate results against simulated PXRD patterns from single-crystal data .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Design competitive binding assays (e.g., fluorescence polarization) to study interactions with enzymes or receptors. Molecular docking simulations (using software like AutoDock Vina) can predict binding affinities. For in vitro validation, use CRISPR-engineered cell lines to knock out target genes and assess functional changes via Western blot or qPCR .

Q. How can researchers address stability issues during long-term storage of this compound?

Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6–12 months. Analyze degradation products via LC-MS and identify vulnerable functional groups (e.g., lactam rings). Stabilize the compound by lyophilization or storage in argon-sealed vials with desiccants .

Q. What advanced analytical techniques are suitable for studying stereochemical purity?

Chiral stationary phase HPLC (e.g., Chiralpak IA/IB columns) resolves enantiomers. Dynamic NMR (DNMR) at variable temperatures detects diastereomeric interconversion. For absolute configuration, perform X-ray crystallography with anomalous scattering (Cu-Kα radiation) .

Methodological Notes

- Data Contradiction Analysis : Cross-validate NMR and XRPD results with computational chemistry tools (e.g., Gaussian for DFT-based NMR prediction) .

- Biological Assay Design : Include positive/negative controls (e.g., known inhibitors) and dose-response curves (IC₅₀/EC₅₀ calculations) to ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.